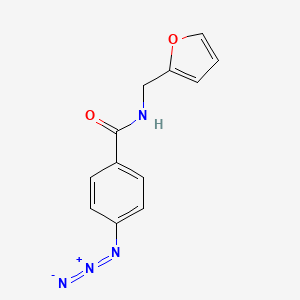

4-Azido-n-(2-furylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Azido-n-(2-furylmethyl)benzamide is a chemical compound with the molecular formula C12H10N4O2 It is characterized by the presence of an azido group (-N3) attached to a benzamide structure, which is further substituted with a 2-furylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-n-(2-furylmethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the benzamide derivative, which is then functionalized with a 2-furylmethyl group.

Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) is replaced by the azido group using sodium azide (NaN3) as the reagent.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, under mild heating conditions to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.

Analyse Chemischer Reaktionen

Types of Reactions

4-Azido-n-(2-furylmethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Cycloaddition Reactions: The azido group can engage in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Copper(I) Catalysts: Employed in cycloaddition reactions to form triazoles.

Hydrogen Gas (H2): Used in reduction reactions to convert the azido group to an amine.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Amines: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

4-Azido-n-(2-furylmethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

Biology: Investigated for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Azido-n-(2-furylmethyl)benzamide primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets. These interactions can modulate biological pathways and processes, making the compound useful in biochemical studies and drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Azidobenzamide: Lacks the 2-furylmethyl group, making it less versatile in certain synthetic applications.

2-Furylmethylamine: Lacks the azido and benzamide groups, limiting its reactivity in cycloaddition reactions.

Benzamide: Lacks both the azido and 2-furylmethyl groups, making it less reactive and versatile.

Uniqueness

4-Azido-n-(2-furylmethyl)benzamide is unique due to the combination of the azido group, benzamide structure, and 2-furylmethyl substitution. This combination enhances its reactivity and versatility in various chemical reactions and applications, distinguishing it from other similar compounds.

Biologische Aktivität

4-Azido-n-(2-furylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

This compound is characterized by the presence of an azide group (−N3) and a furylmethyl substituent. Its structure can be represented as follows:

Molecular Formula: C11H10N3O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The azide group can facilitate bioorthogonal reactions, allowing for selective labeling and targeting of biomolecules. This property makes it a useful tool in biochemical assays and drug development.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, its IC50 values in inhibiting cell growth ranged from 1.5 to 5 μM across different cancer types, indicating its potency as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Research indicates that this compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often overexpressed in cancer cells. The IC50 values for HDAC inhibition were reported to be around 200 nM, suggesting a promising avenue for therapeutic development .

Study on Anticancer Properties

A study published in Frontiers in Pharmacology evaluated the efficacy of various benzamides, including this compound, against cancer cell lines. The results showed that this compound induced G2/M phase cell cycle arrest and promoted apoptosis in treated cells, further confirming its potential as an antitumor agent .

Enzyme Inhibition Assay

Another investigation focused on the enzyme inhibitory activity of this compound against acetylcholinesterase (AChE). The compound demonstrated competitive inhibition with an IC50 value of approximately 1.57 μM, highlighting its potential application in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) AChE | IC50 (μM) HDAC | Antitumor Activity |

|---|---|---|---|

| This compound | 1.57 | 0.20 | Significant |

| N-(2-aminophenyl)-4-bis(2-chloroethyl)amino-benzamide | 0.95 | Not reported | Moderate |

| N-benzyl benzamide derivatives | Varies | Not reported | Low |

Eigenschaften

IUPAC Name |

4-azido-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-16-15-10-5-3-9(4-6-10)12(17)14-8-11-2-1-7-18-11/h1-7H,8H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAGRVMFBBZQQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.